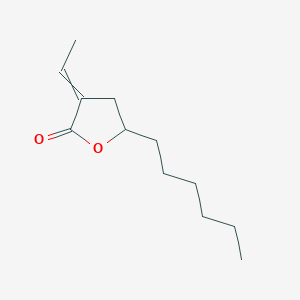
3-Ethylidene-5-hexyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylidene-5-hexyloxolan-2-one is an organic compound with the molecular formula C12H20O2. It is a member of the oxolanone family, characterized by a five-membered lactone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-5-hexyloxolan-2-one typically involves the reaction of hexanal with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the desired lactone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Ethylidene-5-hexyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
3-Ethylidene-5-hexyloxolan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Ethylidene-5-hexyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hexyloxolan-2-one: Similar in structure but lacks the ethylidene group.
3-Methylidene-5-hexyloxolan-2-one: Similar but with a methylidene group instead of ethylidene.
5-Hexyl-2(3H)-furanone: Similar lactone structure but with a different substitution pattern
Uniqueness
3-Ethylidene-5-hexyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62527-66-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-ethylidene-5-hexyloxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-11-9-10(4-2)12(13)14-11/h4,11H,3,5-9H2,1-2H3 |
InChI Key |
RXQWFQFQMKSHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=CC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















